molecular formula C10H13BrO3 B13967401 2-Bromo-4-(dimethoxymethyl)-1-methoxybenzene CAS No. 123652-98-2

2-Bromo-4-(dimethoxymethyl)-1-methoxybenzene

Cat. No.: B13967401
CAS No.: 123652-98-2
M. Wt: 261.11 g/mol
InChI Key: BWYFYGLRMHIDCL-UHFFFAOYSA-N
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Description

2-Bromo-4-(dimethoxymethyl)-1-methoxybenzene: is an organic compound that belongs to the class of brominated aromatic compounds. It is characterized by the presence of a bromine atom, two methoxy groups, and a dimethoxymethyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(dimethoxymethyl)-1-methoxybenzene typically involves the bromination of 4-(dimethoxymethyl)-1-methoxybenzene. The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods: For industrial-scale production, a one-pot method is often employed. This method involves the use of a nonpolar solvent and bromine released by a redox reaction of a bromate and a bromide under the effect of sulfuric acid. The bromine and 4-(dimethoxymethyl)-1-methoxybenzene undergo an electrophilic bromination reaction, followed by a free radical bromination reaction to yield this compound. This method is cost-effective, safe, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-Bromo-4-(dimethoxymethyl)-1-methoxybenzene can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted benzene derivatives.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include hydrogenated benzene derivatives.

Scientific Research Applications

Chemistry: 2-Bromo-4-(dimethoxymethyl)-1-methoxybenzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It is used in the development of drugs targeting specific enzymes or receptors.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its brominated structure makes it useful in the synthesis of flame retardants and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(dimethoxymethyl)-1-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

  • 2-Bromo-4,5-dimethoxybenzyl Alcohol
  • 2-Bromo-4,5-dimethoxybenzyl Bromide
  • 2-Bromo-4-chlorobenzaldehyde

Comparison: 2-Bromo-4-(dimethoxymethyl)-1-methoxybenzene is unique due to the presence of both a bromine atom and a dimethoxymethyl group on the benzene ring. This combination imparts distinct reactivity and properties compared to similar compounds. For example, 2-Bromo-4,5-dimethoxybenzyl Alcohol lacks the dimethoxymethyl group, which affects its reactivity and applications .

Properties

IUPAC Name

2-bromo-4-(dimethoxymethyl)-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3/c1-12-9-5-4-7(6-8(9)11)10(13-2)14-3/h4-6,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYFYGLRMHIDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801256907
Record name 2-Bromo-4-(dimethoxymethyl)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123652-98-2
Record name 2-Bromo-4-(dimethoxymethyl)-1-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123652-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(dimethoxymethyl)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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